molecular formula C15H21NO5 B7797037 Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate CAS No. 79641-41-1

Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate

Cat. No.: B7797037
CAS No.: 79641-41-1
M. Wt: 295.33 g/mol
InChI Key: DCOGHGQVIZGVSA-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate (C21H25NO5, molecular weight 371.173 g/mol) is a nitrogen-containing ester derivative synthesized via multicomponent reactions. It features a 3,4-dimethoxyphenethylamino group attached to a propanoate backbone, yielding a yellow oil with moderate polarity (Rf = 0.26 in Et2O:PE = 8:2) . The compound’s synthesis involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with diethyl 2-phenylmalonate, achieving a 53% isolated yield after flash chromatography .

Properties

IUPAC Name

ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-4-21-15(18)10-14(17)16-8-7-11-5-6-12(19-2)13(9-11)20-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOGHGQVIZGVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036995
Record name Ethyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79641-41-1
Record name Ethyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
  • Structure: Incorporates a quinoxalinone ring instead of the ethylamino group.
  • Molecular Formula : C19H16N2O4 (336.34 g/mol).
  • Properties : Solid (mp 164–166°C) with two carbonyl groups (IR: 1680 cm<sup>−1</sup> (C=O), 1655 cm<sup>−1</sup> (C=O)) .
  • Key Difference: The quinoxalinone ring introduces π-conjugation and rigidity, contrasting with the flexible ethylamino group in the target compound.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
  • Structure : Features a nitro group at the 3-position of the phenyl ring.
  • Molecular Formula: C11H11NO5 (237.21 g/mol).
  • Key Difference : The nitro group is strongly electron-withdrawing, reducing electron density at the carbonyl compared to the methoxy-substituted target compound .
Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
  • Structure : Substituted with a trifluoromethyl group at the phenyl 3-position.
  • Molecular Formula : C12H11F3O3 (260.21 g/mol).
  • Key Difference : The CF3 group enhances lipophilicity and metabolic stability compared to the methoxy groups in the target compound .

Physicochemical Properties

Property Target Compound 3cd (Quinoxalinone) Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Physical State Yellow oil Solid (mp 164–166°C) Not reported
Molecular Weight 371.173 g/mol 336.34 g/mol 237.21 g/mol
Functional Groups Amine, ester, methoxy Quinoxalinone, ester Nitro, ester
Polarity (Rf) 0.26 (Et2O:PE = 8:2) N/A N/A

Key Insights :

  • Solid analogs like 3cd exhibit higher crystallinity due to planar aromatic systems, whereas the target compound’s oil state suggests lower intermolecular forces .
  • Methoxy and nitro groups significantly alter solubility and chromatographic behavior.

Biological Activity

Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate, also known by its CAS number 94687-10-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C20H24O7C_{20}H_{24}O_{7}, with a molecular weight of 376.40 g/mol. It features several functional groups that contribute to its biological activity:

  • Ester group : Contributes to the lipophilicity and absorption characteristics.
  • Amino group : Potentially involved in receptor interactions.
  • Methoxy groups : May enhance electron donation and influence binding affinity.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that modifications in the phenyl ring structure could enhance activity against colon carcinoma cells (HCT-15) and other cancer types .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Reference
This compoundHCT-15<10
Similar Compound AJurkat<5
Similar Compound BHT29<15

Antibacterial Activity

Preliminary investigations into the antibacterial properties of related compounds indicate that modifications in the aromatic systems can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with increased antibacterial efficacy .

Case Studies

Several case studies have demonstrated the compound's potential applications:

  • Study on Cancer Cell Lines : A series of derivatives were tested against various cancer cell lines, revealing that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Inflammation Model : In vivo models showed promising results where related compounds reduced inflammation markers significantly compared to controls .

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